tert-Butyl (2-methylquinolin-3-yl)carbamate
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Overview
Description
tert-Butyl (2-methylquinolin-3-yl)carbamate: is an organic compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . It is a white to off-white solid that is often used in various chemical reactions and research applications. The compound is known for its stability and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate typically involves the reaction of 2-methylquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-methylquinolin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl (2-methylquinolin-3-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used as a probe to study enzyme activities and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (2-methylquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different substitution patterns.
Benzyl carbamate: A related compound with a benzyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl (2-methylquinolin-3-yl)carbamate is unique due to its quinoline core, which imparts specific chemical and biological properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-(2-methylquinolin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRHOFUUVQKGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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